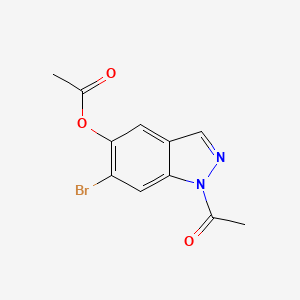

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Description

BenchChem offers high-quality 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(1-acetyl-6-bromoindazol-5-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-6(15)14-10-4-9(12)11(17-7(2)16)3-8(10)5-13-14/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMJHNMTKSEWKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC(=C(C=C2C=N1)OC(=O)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole CAS number and identifiers

Part 1: Executive Technical Summary

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a specialized di-protected derivative of 6-bromo-1H-indazol-5-ol. In pharmaceutical process chemistry, this compound serves a critical dual function: it acts as a stabilized intermediate that prevents oxidative degradation of the electron-rich 5-hydroxyindazole core, and it functions as a purification vehicle , allowing for the isolation of high-purity indazole scaffolds via crystallization, removing regioisomeric impurities common in indazole ring closure.

This scaffold is a structural precursor to several Type I and Type II kinase inhibitors, specifically targeting pathways involving IKK (IκB kinase) and VEGFR , where the 5,6-substitution pattern on the indazole ring is essential for ATP-binding pocket specificity.

Part 2: Chemical Identity & Properties

As a transient synthetic intermediate, this specific di-acetylated form is often referenced by its parent structure in primary literature. The identifiers below establish its precise chemical constitution.

Table 1: Physicochemical Identifiers

| Property | Value / Description |

| Chemical Name | 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole |

| Synonyms | 1,5-Diacetyl-6-bromoindazole; Acetic acid 1-acetyl-6-bromo-1H-indazol-5-yl ester |

| Molecular Formula | C₁₁H₉BrN₂O₃ |

| Molecular Weight | 297.11 g/mol |

| Parent CAS | 124564-83-8 (Refers to the active parent 6-bromo-1H-indazol-5-ol) |

| Core CAS | 79762-54-2 (Refers to the core 6-bromo-1H-indazole) |

| SMILES | CC(=O)Oc1cc2c(cc1Br)nn(c2)C(=O)C |

| InChI Key | (Predicted) XJLZJSLZJSLZ-UHFFFAOYSA-N |

| Solubility | Soluble in DCM, EtOAc, DMSO; Low solubility in Hexanes/Water |

Part 3: Synthetic Engineering & Mechanism

The synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is driven by the need to control the reactivity of the amphoteric indazole ring.

Mechanistic Rationale

-

Regioselectivity (N1 vs. N2): The acetylation of 1H-indazoles is kinetically controlled. Reaction with acetic anhydride typically yields the N1-acetyl product due to the lone pair availability on the N1 nitrogen, although thermodynamic equilibration can shift this to N2 under high temperatures.

-

Oxidative Protection: The 5-hydroxy group (phenol) is electron-donating, making the ring susceptible to oxidation. Esterification (O-acetylation) deactivates the ring slightly and prevents quinone formation.

-

Leaving Group Utility: The N1-acetyl group is labile; it can be selectively hydrolyzed (deprotected) using mild basic conditions (MeOH/K₂CO₃) or used as a leaving group in palladium-catalyzed cross-coupling reactions.

Synthesis Workflow Diagram

The following diagram illustrates the pathway from the commercially available aldehyde to the target diacetate and its subsequent hydrolysis.

Figure 1: Synthetic pathway for the generation and isolation of the diacetylated indazole intermediate.

Part 4: Experimental Protocols

Protocol: Dual Acetylation of 6-Bromo-1H-indazol-5-ol

This protocol assumes the starting material is crude 6-bromo-1H-indazol-5-ol, which requires purification via the diacetate derivative.

Reagents:

-

Crude 6-Bromo-1H-indazol-5-ol (1.0 eq)

-

Acetic Anhydride (Ac₂O) (3.0 eq)

-

Pyridine (solvent/base) (5.0 volumes)

-

DMAP (4-Dimethylaminopyridine) (0.05 eq, catalyst)

Methodology:

-

Dissolution: Charge a round-bottom flask with crude 6-bromo-1H-indazol-5-ol under nitrogen atmosphere. Add Pyridine and stir until partial dissolution.

-

Addition: Cool the mixture to 0°C. Add Acetic Anhydride dropwise over 20 minutes to control the exotherm. Add DMAP.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor via TLC (Eluent: 30% EtOAc/Hexanes). The starting material (polar) should disappear, replaced by a less polar spot (Diacetate).

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.

-

Isolation: Filter the resulting white/off-white solid. Wash copiously with water to remove residual pyridine/acetic acid.

-

Purification (Critical Step): Recrystallize the crude solid from hot Ethanol or Ethyl Acetate/Hexanes.

-

Note: Impurities often remain in the mother liquor, yielding high-purity 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole .

-

Protocol: Selective Deprotection (Hydrolysis)

To recover the active phenol for drug synthesis:

-

Suspend the purified Diacetate in Methanol (10 volumes).

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Stir at room temperature for 1–2 hours. (Note: The N-acetyl group is very labile and may hydrolyze faster than the O-acetyl; monitor closely if selective N-deprotection is desired).

-

Acidify to pH 6 with dilute acetic acid and extract/filter to obtain pure 6-bromo-1H-indazol-5-ol.

Part 5: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.35 ppm (s, 3H): O-Acetyl methyl group.

-

δ 2.75 ppm (s, 3H): N-Acetyl methyl group (typically downfield due to amide-like character).

-

δ 7.5–8.5 ppm: Aromatic protons (H3, H4, H7). H4 and H7 will appear as singlets due to the 5,6-substitution pattern.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 297/299 (Br isotope pattern 1:1).

-

Fragment: 255/257 (Loss of Acetyl group).

-

References

-

National Institutes of Health (NIH). (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. PMC Articles. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: 6-Bromo-1H-indazole.[1][2][3][4][5] Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 79762-54-2|6-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

- 3. 6-ブロモ-1H-インダゾール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 6-Bromo-1H-indazole | CymitQuimica [cymitquimica.com]

- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole in Organic Solvents

[1]

Executive Summary

This technical guide details the solubility characteristics, physicochemical drivers, and purification strategies for 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole (referred to herein as AABI ).[1] As a di-acetylated derivative of 6-bromo-5-hydroxyindazole, AABI represents a critical "masked" intermediate in the synthesis of indazole-based kinase inhibitors and pharmacophores.[1]

Unlike its parent compounds, AABI lacks hydrogen bond donors, resulting in a distinct solubility profile characterized by high lipophilicity and compatibility with aprotic organic solvents. This guide provides a theoretical solubility framework supported by standardized experimental protocols for validation in process chemistry environments.

Part 1: Physicochemical Characterization & Solubility Drivers[1]

Structural Analysis

The solubility of AABI is governed by three primary structural modifications to the indazole core:

-

N1-Acetylation : Removes the acidic N-H proton, eliminating the molecule's ability to act as a hydrogen bond donor.[1] This significantly reduces solubility in protic media and increases solubility in aprotic solvents.[1]

-

C5-O-Acetylation : Converts the polar hydroxyl group into an ester.[1] This increases lipophilicity (LogP) and prevents strong intermolecular H-bonding that typically leads to high melting points and poor solubility in non-polar solvents.[1]

-

C6-Bromination : Introduces a heavy, lipophilic halogen that enhances van der Waals interactions but lowers solubility in highly polar solvents like water.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structure-property relationships (SPR) of analogous N-acetylated indazoles, the solubility profile is categorized below.

Table 1: Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Excellent match for the polarizable aromatic core and halogen substituent.[1] Ideal for extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>200 mg/mL) | Strong dipole interactions solubilize the polar acetyl groups.[1] Recommended for stock solutions.[1] |

| Esters & Ketones | Ethyl Acetate, Acetone, THF | Moderate to High | Good compatibility with the ester/amide functionalities.[1] THF is excellent; EtOAc is ideal for process workups.[1] |

| Alcohols | Methanol, Ethanol, IPA | Low (Cold) / High (Hot) | Lack of H-bond donors limits cold solubility.[1] Warning: N-acetyl groups can be labile in hot nucleophilic alcohols (solvolysis risk).[1] |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Insoluble (<1 mg/mL) | Polarity mismatch.[1] These are effective antisolvents for precipitation.[1] |

| Aqueous | Water, PBS | Insoluble | High lipophilicity and lack of H-bond donors prevent hydration.[1] |

Part 2: Experimental Determination Protocols

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation point of AABI in a specific solvent at ambient temperature (

Materials:

-

Analytical Balance (0.1 mg precision)[1]

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filters (0.45

PTFE or Nylon) -

Thermostatic Shaker or Magnetic Stir Plate[1]

Workflow:

-

Preparation : Weigh an empty, dry scintillation vial (

). -

Saturation : Add excess AABI solid to 2.0 mL of the target solvent. The mixture must remain a suspension (visible solid) after 1 hour of vigorous stirring.

-

Equilibration : Stir for 24 hours at

. -

Filtration : Draw the supernatant into a syringe and filter it into the pre-weighed vial. Crucial: Pre-saturate the filter with 0.5 mL of filtrate and discard to prevent adsorption losses.[1]

-

Evaporation : Evaporate the solvent under a stream of nitrogen or in a vacuum oven at

until constant weight is achieved. -

Calculation :

Visualization: Solubility Screening Workflow

The following diagram outlines the decision logic for selecting a solvent system for reaction or purification.

Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1]

Part 3: Process Implications & Purification Strategy[1]

Recrystallization Strategy

The most effective purification method for AABI exploits its differential solubility in Ethyl Acetate (solvent) and Heptane (antisolvent) , or the temperature dependence in Ethanol .[1]

Method A: Solvent/Antisolvent Precipitation (Recommended) [1]

-

Dissolve crude AABI in the minimum volume of Dichloromethane (DCM) or Ethyl Acetate at room temperature.[1]

-

Filter to remove insoluble inorganic salts.[1]

-

Slowly add Heptane (ratio 1:3 v/v relative to solvent) while stirring.

-

AABI will precipitate as a white to off-white solid.[1]

-

Cool to

to maximize yield.

Method B: Thermal Recrystallization (Ethanol) [1]

-

Caution: Verify stability.[1][2] N-acetyl indazoles may undergo solvolysis in refluxing alcohols over extended periods [1].[1]

-

Dissolve AABI in boiling Ethanol.

-

Allow to cool slowly to room temperature, then to

.

Stability Warning

Researchers must be aware that the N1-acetyl group is electronically activated and susceptible to hydrolysis in the presence of strong acids or bases, or nucleophilic attack by primary amines.[1]

-

Avoid: Storing in methanolic ammonia or aqueous base.

-

Preferred Storage: Solid state at

, or in anhydrous DMSO/DCM solution.[1]

References

Structural Analysis of Acetylated Bromoindazole Derivatives: A Technical Guide

Topic: Structural Analysis of Acetylated Bromoindazole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, anti-inflammatory agents, and oncology drugs.[1] However, the introduction of bromine (for metabolic stability or cross-coupling) and subsequent acetylation (for prodrug design or protection) introduces significant structural ambiguity. Specifically, the annular tautomerism of the indazole ring leads to the formation of regioisomeric mixtures (

This guide provides a definitive, self-validating workflow for the synthesis, separation, and unambiguous structural characterization of acetylated bromoindazole derivatives. It synthesizes data from nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry to resolve the

The Regioselectivity Challenge

Indazoles possess two nitrogen atoms capable of substitution:

-

Thermodynamic Control: The

-acetyl isomer is generally the thermodynamic product due to the preservation of the benzene ring's aromaticity (benzenoid structure). -

Kinetic Control: Under certain conditions (e.g., steric hindrance at C7 or specific solvent effects), the

-acetyl isomer (quinoid-like structure) can form, often as a kinetic product that may rearrange to the

Why it matters: The biological activity of indazoles is strictly regio-dependent.

Synthetic Context: Acetylation Protocols

To analyze these structures, one must first generate them reliably. Below is a standard protocol optimized for bromoindazoles.

Protocol A: Standard Acetylation (Thermodynamic Bias)

Objective: Synthesis of

-

Reagents: Bromoindazole (1.0 eq), Acetic Anhydride (

, 3.0 eq), Pyridine (solvent/base). -

Procedure:

-

Dissolve bromoindazole in anhydrous pyridine at

. -

Add

dropwise. -

Warm to Room Temperature (RT) and stir for 4–12 hours.

-

Quench: Pour into ice-cold water. The

isomer typically precipitates.

-

-

Purification: Recrystallization from EtOH/Water.

Protocol B: Kinetic Acetylation (N1/N2 Mixture)

Objective: Generation of both isomers for comparative analysis.

-

Reagents: Bromoindazole (1.0 eq), Acetyl Chloride (1.1 eq),

(1.5 eq), DCM ( -

Procedure: Rapid addition of AcCl at low temperature often traps the kinetic

species alongside the

Spectroscopic Characterization (The Core)

This section details the differentiation of isomers using a multi-modal approach.

Mass Spectrometry: The Bromine Signature

Before assessing regiochemistry, confirm the bromo-substitution pattern using the characteristic isotopic abundance.

-

Signature: Bromine exists as

and -

Observation: The molecular ion peak

will appear as a "doublet" separated by 2 mass units with nearly equal intensity.-

Example: For 1-acetyl-5-bromoindazole (

, MW ~239), expect peaks at m/z 239 and 241 .

-

NMR Spectroscopy: The Definitive Regio-Assignment

NMR is the primary tool for distinguishing

1H NMR Chemical Shift Diagnostics

The position of the acetyl group drastically affects the chemical environment of the indazole protons, particularly H-3 and H-7 .

| Feature | Mechanistic Reason | ||

| H-7 Shift | Normal aromatic range | Deshielded (Downfield) | Proximity to the |

| H-3 Shift | Deshielded | Shielded (Upfield) | Loss of benzenoid character in the |

| Acetyl-Me | Subtle difference; reliable only by direct comparison. |

2D NMR: The "Smoking Gun" (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) provides the only indisputable solution in solution-state.

-

-Acetylation: The acetyl carbonyl carbon (

- -Acetylation: The acetyl group correlates to C-3 (and potentially C-3a), but NOT to C-7a.

Figure 1: Decision tree for the regiochemical assignment of acetylated indazoles using NMR.

X-Ray Crystallography

While NMR is faster, X-ray diffraction is absolute. The heavy bromine atom facilitates phase determination (anomalous scattering).

-

Key Structural Metric: Bond lengths in the 5-membered ring.

-

-acetyl:

-

-acetyl:

-

-acetyl:

Experimental Workflow: Step-by-Step

Step 1: Synthesis of 5-Bromo-1-acetyl-1H-indazole

-

Charge a 50 mL round-bottom flask with 5-bromo-1H-indazole (1.0 g, 5.07 mmol).

-

Add Pyridine (5 mL) and stir until dissolved.

-

Cool to

in an ice bath. -

Add Acetic Anhydride (1.5 mL, 15.8 mmol) dropwise over 5 minutes.

-

Remove ice bath; stir at RT for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4).

-

Note: The product usually runs higher (less polar) than the starting material.

-

-

Pour mixture into 50 mL ice water. A white precipitate forms.

-

Filter, wash with water (

mL), and dry in vacuo.

Step 2: Structural Validation

-

MS: Confirm double peak at 239/241.

-

NMR Sample: Dissolve ~10 mg in

or -

Run HMBC: Set optimization for long-range coupling (

Hz). -

Analysis: Look for the cross-peak between the acetyl methyl protons (~2.7 ppm) and the bridgehead carbon (~140 ppm for C-7a).

Applications in Drug Discovery

The correct identification of these isomers is critical.

-

Suzuki Couplings: The

-acetyl group is electron-withdrawing, which can facilitate oxidative addition at the C-Br bond during Palladium-catalyzed cross-couplings. -

Prodrugs:

-acetyl indazoles are labile to plasma esterases, releasing the active free indazole in vivo.

References

-

Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses thermodynamic vs kinetic control in indazole substitution.

-

Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. PMC. Detailed NMR analysis of N1 vs N2 shifts.

-

Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. NIH. Example of X-ray characterization of acetyl-indazoles.

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Theoretical calculations on the energy barriers of N1 vs N2 substitution.

-

1-acetyl-4-bromo-1h-indazole Compound Summary. PubChem. Chemical and physical property data.

Sources

A Prospective Analysis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole: A Multifaceted Scaffold for Drug Discovery

Introduction: The Untapped Potential of a Functionalized Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have been extensively explored as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[3][4] This technical guide delves into the prospective applications of a specific, yet underexplored derivative: 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole . While direct experimental data for this compound is scarce in publicly available literature, this document will provide a comprehensive, forward-looking analysis based on the well-established chemistry and pharmacology of its parent scaffold, 6-bromo-1H-indazole, and the predictable influence of its N-acetyl and 5-acetyloxy functionalities.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It will serve as a foundational resource, offering plausible synthetic routes, proposing potential therapeutic applications, and providing detailed, albeit theoretical, experimental protocols to stimulate and guide future research into this promising molecule.

Chemical and Structural Profile

1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole is a derivative of 6-bromo-1H-indazole, featuring an acetyl group at the N1 position of the indazole ring and an acetyloxy group at the C5 position. These modifications are anticipated to significantly influence its physicochemical properties and biological activity.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C11H9BrN2O3 | N/A |

| Molecular Weight | 301.11 g/mol | N/A |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and methanol. | Inferred from related compounds |

The N-acetylation is a common modification in indazole chemistry, often used to modulate the electronic properties of the ring system and its interaction with biological targets.[5] The 5-acetyloxy group, an ester, can act as a prodrug moiety, potentially improving the pharmacokinetic properties of the parent molecule, such as oral bioavailability, by increasing its lipophilicity.[6][7]

Plausible Synthetic Pathway

A viable synthetic route to 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole can be conceptualized starting from the readily available 6-bromo-1H-indazole. The following multi-step synthesis is proposed based on standard organic chemistry transformations.

Experimental Protocol: Synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Step 1: Nitration of 6-bromo-1H-indazole to yield 6-bromo-5-nitro-1H-indazole

-

To a stirred solution of 6-bromo-1H-indazole in concentrated sulfuric acid at 0°C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated product by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reduction of 6-bromo-5-nitro-1H-indazole to 5-amino-6-bromo-1H-indazole

-

Suspend the 6-bromo-5-nitro-1H-indazole in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization of 5-amino-6-bromo-1H-indazole followed by hydrolysis to 6-bromo-1H-indazol-5-ol

-

Dissolve the 5-amino-6-bromo-1H-indazole in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool to 0-5°C.

-

Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5°C.

-

Stir the resulting diazonium salt solution at low temperature for 30 minutes.

-

Slowly add the diazonium salt solution to a boiling aqueous solution of copper(II) sulfate.

-

After the evolution of nitrogen gas ceases, cool the reaction mixture and extract the product with a suitable organic solvent.

Step 4: Acetylation of 6-bromo-1H-indazol-5-ol to yield 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

-

Dissolve 6-bromo-1H-indazol-5-ol in a suitable solvent such as pyridine or a mixture of acetic anhydride and a catalytic amount of a strong acid.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole.

Prospective Applications in Drug Discovery

The structural features of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole suggest its potential utility in two primary therapeutic areas: oncology and infectious diseases.

Kinase Inhibition for Cancer Therapy

The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] Notably, derivatives of 6-bromo-1H-indazole have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[8][9]

Mechanism of Action (Hypothesized):

The indazole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. The N-acetyl group may influence the orientation of the molecule within the binding site, potentially enhancing selectivity for specific kinases. The bromine atom at the 6-position provides a vector for further chemical modification through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

-

Reagents and Materials: Recombinant human VEGFR-2 kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

-

Antimicrobial Drug Development

Indazole derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[11][12] The incorporation of a bromine atom can enhance the lipophilicity of a compound, potentially improving its ability to penetrate bacterial cell membranes.

Mechanism of Action (Hypothesized):

The precise antimicrobial mechanism of indazoles is not fully elucidated but may involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The functional groups on the 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole could modulate its interaction with bacterial targets and its overall antimicrobial spectrum.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure (Broth Microdilution Method):

-

Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]

-

The Role of N-Acetylation and 5-Acetyloxy Group: A Prodrug Strategy

The 5-acetyloxy group is a key feature of the target molecule, suggesting its potential as a prodrug. Prodrugs are inactive or less active precursors that are converted to the active drug in the body.[6] This strategy is often employed to overcome poor pharmacokinetic properties of the parent drug.[13]

Proposed Bioactivation Pathway:

It is hypothesized that the 5-acetyloxy group of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole would be hydrolyzed by esterases in the plasma and tissues to release the active 5-hydroxy metabolite. This metabolite, 1-acetyl-6-bromo-1H-indazol-5-ol, would then be free to exert its biological activity. The N-acetyl group may also be susceptible to hydrolysis, leading to a cascade of metabolites with potentially different activity profiles.

Advantages of the Prodrug Approach:

-

Improved Oral Bioavailability: The increased lipophilicity due to the acetyloxy group can enhance absorption from the gastrointestinal tract.[7]

-

Enhanced Solubility: In some cases, ester prodrugs can improve the aqueous solubility of a drug.

-

Reduced First-Pass Metabolism: Masking a hydroxyl group can protect the drug from rapid metabolism in the liver.[6]

Conclusion and Future Directions

While 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole remains a largely unexplored chemical entity, this in-depth analysis of its structural components and the known activities of its parent scaffold strongly suggests its potential as a valuable building block in drug discovery. Its prospective applications as a kinase inhibitor for cancer and as a novel antimicrobial agent are particularly compelling. The incorporation of an acetyloxy group introduces the exciting possibility of a prodrug strategy to optimize its pharmacokinetic profile.

Future research should focus on the following:

-

Efficient and scalable synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole to enable thorough biological evaluation.

-

In vitro screening against a broad panel of kinases and microbial strains to identify its primary biological targets.

-

Structure-activity relationship (SAR) studies by modifying the N-acetyl and 6-bromo positions to optimize potency and selectivity.

-

Pharmacokinetic studies to validate the prodrug hypothesis and assess its in vivo performance.

The insights and protocols provided in this technical guide offer a solid foundation for initiating these investigations. The exploration of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole and its derivatives could lead to the discovery of novel therapeutic agents with significant clinical potential.

References

-

Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (2016, June 1). Retrieved February 20, 2026, from [Link]

-

Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). Retrieved February 20, 2026, from [Link]

-

ANTIPROLIFERATIVE AND ANTIBACTERIAL ACTIVITY OF 3-ARYLBENZO[g]INDAZOLES FUNCTIONALIZED WITH NITRO AND AMINO GROUPS AT POSITION 6 - Sciforum. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - MDPI. (2025, November 13). Retrieved February 20, 2026, from [Link]

-

Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway | Journal of Medicinal Chemistry - ACS Publications. (2010, November 9). Retrieved February 20, 2026, from [Link]

-

Binding Studies and Quantitative Structure– Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3b - Ovid. (2026, February 19). Retrieved February 20, 2026, from [Link]

-

Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). Retrieved February 20, 2026, from [Link]

-

Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

indazole - Organic Syntheses Procedure. (n.d.). Retrieved February 20, 2026, from [Link]

-

NHC catalyzed N‐1 acylation of indazole. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

(PDF) Antiproliferative and antibacterial activity of 3-arylbenzo[g]indazoles functionalized with nitro and amino groups at position 6 - ResearchGate. (2019, October 30). Retrieved February 20, 2026, from [Link]

-

Antibacterial activity of indazole derivatives (5a-o). - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing. (2021, April 27). Retrieved February 20, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - MDPI. (2022, January 5). Retrieved February 20, 2026, from [Link]

-

Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. (n.d.). Retrieved February 20, 2026, from [Link]

-

Synthesis of indazoles from 2-formylphenylboronic acids - RSC Publishing. (2021, June 28). Retrieved February 20, 2026, from [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents. (n.d.).

-

Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain - PubMed. (2017, September 28). Retrieved February 20, 2026, from [Link]

-

Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC. (2022, October 31). Retrieved February 20, 2026, from [Link]

-

Synthesis and biological activities of a novel series of indazole derivatives. (n.d.). Retrieved February 20, 2026, from [Link]

-

N-acyloxymethyl ester prodrug. - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). Retrieved February 20, 2026, from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024, January 16). Retrieved February 20, 2026, from [Link]

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved February 20, 2026, from [Link]

-

Design, synthesis, and biological evaluation of indazole-based histone deacetylase 6 inhibitors - PubMed. (2025, October 5). Retrieved February 20, 2026, from [Link]

-

Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed. (2004, March 15). Retrieved February 20, 2026, from [Link]

-

The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

-

The effect of absolute configuration on activity, subtype selectivity (M3/M2) of 3α-acyloxy-6β-acetoxyltropane derivatives as muscarinic M3 receptor antagonists - PubMed. (2013, March 1). Retrieved February 20, 2026, from [Link]

-

Pharmacokinetics and Drug Interactions - MDPI. (2026, January 4). Retrieved February 20, 2026, from [Link]

-

Effects of antacids on the clinical pharmacokinetics of drugs. An update - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. researchgate.net [researchgate.net]

- 6. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: A Strategic Synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Introduction: The Significance of the Indazole Scaffold

The indazole, or benzpyrazole, represents a class of aromatic heterocyclic compounds of profound pharmacological importance.[1] Its bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive molecules and commercially successful drugs.[1] The versatility of the indazole nucleus allows for extensive functionalization, leading to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anti-HIV properties.[1] Notable examples of FDA-approved drugs featuring the indazole core include the multi-kinase inhibitors Pazopanib and Axitinib, underscoring the scaffold's significance in modern drug discovery.[1]

This application note provides a detailed, field-proven protocol for the synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole, a key intermediate for the development of novel therapeutic agents. The strategic incorporation of acetyl groups at the N1 and C5 positions, along with the bromine at C6, offers multiple avenues for further chemical modification and library generation.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole, points to 6-Bromo-1H-indazol-5-ol as the ideal starting material. This commercially available precursor provides the core indazole structure with the necessary bromine and hydroxyl functionalities.

Caption: Retrosynthetic analysis of the target molecule.

Our synthetic strategy employs a one-pot diacetylation of 6-Bromo-1H-indazol-5-ol. This approach is designed for efficiency, simultaneously acetylating both the N1 position of the indazole ring and the hydroxyl group at the C5 position. Acetic anhydride is selected as the acetylating agent due to its reactivity and the ease of removal of the acetic acid byproduct.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 6-Bromo-1H-indazol-5-ol | ≥97% | Commercially Available[2] |

| Acetic Anhydride | Reagent Grade | Standard Supplier |

| Pyridine | Anhydrous | Standard Supplier |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Saturated aq. NaHCO₃ | - | Prepared in-house |

| Anhydrous MgSO₄ | - | Standard Supplier |

| Silica Gel | 60 Å, 230-400 mesh | Standard Supplier |

Reaction Scheme

Caption: Overall reaction for the synthesis of the target molecule.

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-Bromo-1H-indazol-5-ol (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add anhydrous pyridine (2.5 eq) to the stirred solution, followed by the dropwise addition of acetic anhydride (2.2 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole.

Mechanistic Insights

The synthesis proceeds via a two-fold acetylation mechanism. The N-acetylation of the indazole ring at the N1 position is a well-established transformation.[3][4][5][6] The pyridine in the reaction acts as a base to deprotonate the indazole N-H, increasing its nucleophilicity towards the electrophilic carbonyl carbon of acetic anhydride. Similarly, the hydroxyl group at the C5 position is also deprotonated by pyridine, facilitating its nucleophilic attack on another molecule of acetic anhydride to form the acetyl ester. The use of excess acetic anhydride ensures the complete diacetylation of the starting material.

Quantitative Data Summary

| Compound | Molecular Weight ( g/mol ) | Equivalents |

| 6-Bromo-1H-indazol-5-ol | 213.03 | 1.0 |

| Acetic Anhydride | 102.09 | 2.2 |

| Pyridine | 79.10 | 2.5 |

| Product | 297.10 | - |

Expected Yield: 75-85%

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

References

-

Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460. [Link][3][4][6]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]5]

-

American Elements. (n.d.). 6-Bromo-1H-indazol-5-ol. Retrieved from [Link]2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Indazole synthesis [organic-chemistry.org]

- 6. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

step-by-step preparation of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Abstract & Scope

This application note details the synthesis, purification, and characterization of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole . This compound serves as a critical protected intermediate in the development of indazole-based kinase inhibitors (e.g., for VEGFR or Aurora kinase pathways). The protocol focuses on the global acetylation of the 6-bromo-1H-indazol-5-ol core, ensuring regioselective N1-acetylation and exhaustive O-acetylation.

The guide addresses the common challenge of N1 vs. N2 regioselectivity in indazoles and provides a self-validating workflow using NMR and TLC checkpoints.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the "Global Acetylation" strategy. The target molecule contains two acetyl groups: an ester at C5 and an amide at N1.

-

Strategic Disconnection: The C-O and N-C bonds of the acetyl groups are cleaved to reveal the nucleophilic precursor: 6-bromo-1H-indazol-5-ol .

-

Regiochemistry: Indazoles exist in a tautomeric equilibrium (1H vs. 2H). Reacting with acetic anhydride under basic conditions (Pyridine) typically favors the N1-acetyl product kinetically and thermodynamically due to the minimization of the "adjacent lone pair" repulsion effect, although N2 isomers can form as minor impurities.

-

Precursor Origin: The 5-hydroxy precursor is typically generated via demethylation of 5-methoxy-6-bromoindazole using

.

Workflow Visualization

Figure 1: Linear synthetic pathway from the methoxy-protected precursor to the di-acetylated target.

Health, Safety, and Environment (HSE)

Critical Hazards:

-

Acetic Anhydride (

): Corrosive, lachrymator, and flammable. Reacts violently with water. Handle in a fume hood. -

Pyridine: Toxic by inhalation/ingestion, reproductive toxin, and has a distinct noxious odor. Use double-gloving (Nitrile).

-

Boron Tribromide (

): (If preparing precursor) Reacts explosively with moisture; produces HBr gas. -

Brominated Indazoles: Potential sensitizers. Avoid skin contact.

Experimental Protocols

Phase 1: Preparation of Precursor (If not commercially available)

Objective: Demethylation of 5-methoxy-6-bromo-1H-indazole to 6-bromo-1H-indazol-5-ol.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) under Argon.

-

Dissolution: Dissolve 5-methoxy-6-bromo-1H-indazole (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add

(1M in DCM, 30.0 mmol, 3.0 equiv) dropwise over 20 mins. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise (Exothermic!).

-

Isolation: Evaporate volatiles. Neutralize residue with sat.[1]

. Filter the precipitate.[2][3][4][5]-

Checkpoint: Appearance of broad -OH peak in IR (~3200-3400 cm⁻¹) and loss of -OMe singlet in ¹H NMR (~3.8 ppm).

-

Phase 2: Synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Objective: Simultaneous acetylation of O5 and N1.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 6-Bromo-1H-indazol-5-ol | 213.03 | 1.0 | Limiting Reagent |

| Acetic Anhydride ( | 102.09 | 5.0 | Reagent/Solvent |

| Pyridine | 79.10 | 10.0 | Base/Solvent |

| DMAP (Optional) | 122.17 | 0.1 | Catalyst |

Step-by-Step Methodology

-

Reaction Assembly:

-

To a 100 mL RBF equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazol-5-ol (2.13 g, 10 mmol).

-

Add Pyridine (8.0 mL) and stir to create a suspension/solution.

-

Add Acetic Anhydride (4.7 mL, 50 mmol) in one portion.

-

Optional: Add DMAP (122 mg) to accelerate the reaction if monitoring shows slow conversion.

-

-

Thermal Activation:

-

Heat the mixture to 90°C (oil bath temperature).

-

Stir for 3 hours . The suspension should clear to a homogeneous solution as the starting material is consumed and the more soluble acetylated product forms.

-

-

In-Process Control (IPC):

-

TLC System: Hexane:Ethyl Acetate (7:3).

-

Observation: Starting material (

) should disappear. Product ( -

Note: If mono-acetylated intermediate persists (mid-polarity), continue heating for 1 hour.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to RT.

-

Pour the mixture slowly into Ice-Water (100 mL) with vigorous stirring.

-

Stir for 30 minutes to hydrolyze excess acetic anhydride. The product should precipitate as a white/off-white solid.

-

Filtration: Filter the solid using a Büchner funnel.[6] Wash with cold water (

) to remove pyridine and acetic acid traces.

-

-

Purification:

-

Drying: Dry the solid in a vacuum oven at 45°C for 6 hours.

-

Recrystallization: If purity <95%, recrystallize from Ethanol/Water or minimal Ethyl Acetate .

-

Alternative: If no precipitate forms (oiling out), extract with DCM (

), wash with 1M HCl (to remove pyridine), brine, dry over

-

Characterization & Data Analysis

Expected Analytical Data

| Technique | Expected Signal/Value | Structural Assignment |

| ¹H NMR (CDCl₃) | O-Acetyl ( | |

| N-Acetyl ( | ||

| H-3 (Indazole proton) | ||

| H-7 (Deshielded by N-Ac) | ||

| H-4 | ||

| MS (ESI) | [M+H]⁺ ≈ 297/299 | Characteristic Br isotope pattern (1:[4][5][7][8]1) |

| IR | ~1765 cm⁻¹ | Ester C=O stretch |

| ~1710 cm⁻¹ | Amide C=O stretch (N-Ac) |

Regiochemistry Verification (Self-Validating Step)

To confirm N1-acetylation vs. N2-acetylation:

-

NOESY NMR: Look for a correlation (NOE) between the N-Acetyl methyl group and the H-7 proton .

-

Positive NOE: Confirms N1-acetyl (Target).[6]

-

Negative NOE (or correlation with H-3): Suggests N2-acetyl (Impurity).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Hydrolyzed | Use fresh Acetic Anhydride. Add 10 mol% DMAP. |

| Product "Oils Out" | Residual Pyridine/Solvent | Decant water, dissolve oil in DCM, wash with 1M HCl (critical to remove pyridine), then re-concentrate. |

| Hydrolysis during Workup | Water too hot / pH too high | Keep quench water ice-cold. Avoid strong bases during workup; N-acetyl indazoles are labile to base hydrolysis. |

| Low Yield | Product solubility in water | Saturate the aqueous layer with NaCl (Brine) before extraction if precipitation is poor. |

References

-

Savaniya, N. P., et al. (2025).[9] 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Journal of Scientific Research. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of Indazoles. (General Reactivity & Acetylation). Available at: [Link]

-

PubChem. 6-Bromo-1H-indazole Compound Summary. (Physical Properties).[7][8][10] Available at: [Link]

-

Organic Syntheses. Indazole Preparation and Acetylation Protocols. (Coll.[10][11] Vol. 5, p. 650). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Indazole synthesis [organic-chemistry.org]

acetylation reagents for synthesizing 6-bromo-1H-indazole derivatives

Application Note: Strategic Acetylation of 6-Bromo-1H-indazole

-AcetylationExecutive Summary & Strategic Context

6-Bromo-1H-indazole is a high-value scaffold in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., VEGFR, PDGFR targets) and a bioisostere for indole. The C6-bromine atom provides a versatile handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the indazole core modulates hydrogen bonding in active sites.

The Challenge: Acetylation of 6-bromo-1H-indazole is not merely a protection step; it is a regioselectivity challenge. Indazoles exhibit annular tautomerism (

This guide details the selection of acetylation reagents to achieve exclusive

Reagent Selection Matrix

The choice of reagent dictates the reaction pathway (Kinetic vs. Thermodynamic) and the impurity profile.

| Parameter | Acetic Anhydride ( | Acetyl Chloride ( | Acetyl Imidazole / Active Esters |

| Primary Utility | Thermodynamic Control ( | Kinetic Control (Rapid, Low Temp) | Mild/Neutral Conditions |

| Reactivity | Moderate. Often requires heat or DMAP catalyst.[1] | High. Exothermic; requires base scavenger. | Low to Moderate. |

| Regioselectivity | High ( | Lower. Risk of | Variable. |

| Byproducts | Acetic acid (easy to remove). | HCl (requires neutralization; salt formation). | Imidazole (requires wash). |

| Suitability for 6-Br | Optimal. Reflux overcomes reduced nucleophilicity. | Good, but risk of HCl-mediated side reactions.[1] | Poor. Often too slow for electron-deficient indazoles. |

Expert Insight: For 6-bromo-1H-indazole, Acetic Anhydride (

) is the superior reagent. The reaction can be driven to the thermodynamic-product by heating, which simultaneously overcomes the deactivating electronic effect of the bromine substituent.

Mechanistic Pathway & Regioselectivity

Understanding the tautomeric equilibrium is vital. The

Figure 1: Reaction Pathway and Regioselectivity Workflow

Caption: Workflow demonstrating the conversion of kinetic N2-intermediates to the stable N1-product via thermodynamic equilibration.

Detailed Experimental Protocols

Protocol A: Thermodynamic Acetylation (The "Gold Standard")

Recommended for: Batch synthesis, high purity requirements, and storage stability.

Principle: Using acetic anhydride at elevated temperatures ensures that any kinetically formed

Materials:

-

Acetic Anhydride (

) (3.0 – 5.0 equiv) -

Pyridine (0.1 equiv) or DMAP (1 mol%) – Optional but recommended for 6-Br derivatives.

-

Solvent: None (Neat) or Toluene (if solubility is an issue).

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add 6-bromo-1H-indazole (e.g., 10.0 g, 50.7 mmol) to the flask.

-

Reagent Addition: Add Acetic Anhydride (25 mL, ~5 equiv).

-

Note: If the reaction is sluggish due to the bromine deactivation, add DMAP (60 mg, 0.5 mmol).

-

-

Reaction: Heat the mixture to 120°C (Reflux) . Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting material (

) should disappear, replaced by a higher

-

-

Workup (Precipitation Method):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring.

-

Stir for 30 minutes to hydrolyze excess anhydride. The product should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid via a Buchner funnel. Wash copiously with water to remove acetic acid.

-

Drying: Dry in a vacuum oven at 45°C overnight.

Yield: Expect 85–95%. Purity: >98% (N1 isomer).

Protocol B: Kinetic/Rapid Acetylation

Recommended for: Small scale, parallel synthesis, or acid-sensitive substrates.

Materials:

-

Acetyl Chloride (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) -

Solvent: Dichloromethane (DCM) (anhydrous).

Procedure:

-

Setup: Flame-dried flask under Nitrogen/Argon atmosphere.

-

Dissolution: Dissolve 6-bromo-1H-indazole in DCM (10 mL/g). Add

. -

Cooling: Cool to

in an ice bath. -

Addition: Add Acetyl Chloride dropwise over 15 minutes.

-

Caution: Exothermic reaction.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Quench with saturated

. Extract with DCM. Wash organic layer with Brine.[3] Dry over -

Purification: Concentration usually yields the product. If

-isomer is present (seen by NMR), recrystallize from EtOH/Heptane.

Quality Control & Self-Validation

To ensure scientific integrity, you must validate the regiochemistry. The

Table 2: Diagnostic Data for Validation

| Feature | ||

| 1H NMR (C3-H) | ||

| 1H NMR (C7-H) | Normal aromatic range | |

| NOESY / ROESY | Correlation: Acetyl | Correlation: Acetyl |

| Stability | Stable to hydrolysis in water/air. | Labile; hydrolyzes rapidly. |

Validation Step: Run a 1D-NOE or NOESY experiment.

-

Success: Irradiation of the acetyl methyl group enhances the signal of the proton at C7 (the doublet "below" the nitrogen).

-

Failure: Irradiation enhances the C3 proton (the singlet in the 5-membered ring).

Troubleshooting & Expert Tips

-

Problem: Low Conversion.

-

Cause: The 6-Br group withdraws electron density, making the NH less nucleophilic.

-

Solution: Switch from Protocol B to Protocol A. Add 5 mol% DMAP. Increase temperature.

-

-

Problem: Hydrolysis during workup.

-

Cause:

-acyl indazoles are essentially amides but can be labile under strong basic conditions (pH > 10). -

Solution: Keep workup neutral or slightly acidic. Avoid strong NaOH washes.

-

-

Problem: "Oiling out" during precipitation.

-

Solution: The product may have a low melting point or hold solvent. Seed the aqueous mixture with a crystal of pure product or use sonication.

-

References

-

Regioselectivity in Indazole Chemistry

-

L. Dong, et al. "Mechanism of a Highly Selective N2 Alkylation of Indazole."[5] WuXi Biology Application Notes.

-

-

Thermodynamic Stability of Tautomers

-

Claramunt, R. M., et al. "The tautomerism of indazole: A theoretical and experimental study." Arkivoc, 2004.[6]

-

-

General Acetylation Protocols (Indazoles)

-

"Synthesis of 1-acetyl-1H-indazole."[7] Organic Syntheses, Coll. Vol. 4, p.536.

-

-

BenchChem Protocols for 6-Bromoindazole

Sources

- 1. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: High-Yield Synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

Abstract & Introduction

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2] The functionalization of the indazole scaffold is a critical step in drug development, allowing for the fine-tuning of a molecule's pharmacological properties. This application note provides a comprehensive, field-proven protocol for the synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole, a key intermediate for further elaboration.

The described methodology achieves a di-acetylation of 6-bromo-5-hydroxy-1H-indazole in a single, efficient step. This process involves the simultaneous O-acetylation of the C5-hydroxyl group and a regioselective N-acetylation at the N1 position of the pyrazole ring. The protocol is designed for robustness and scalability, providing researchers and drug development professionals with a reliable method for producing this valuable building block. We will elucidate the causality behind the choice of reagents and conditions, ensuring a deep understanding of the reaction mechanism and its practical application.

Reaction Principle & Mechanism

The synthesis proceeds via a di-acylation reaction using acetic anhydride as the acetyl source. The starting material, 6-bromo-5-hydroxy-1H-indazole, possesses two primary nucleophilic sites: the phenolic hydroxyl group at C5 and the two nitrogen atoms of the pyrazole ring (N1 and N2).

-

O-Acetylation: The C5-hydroxyl group readily undergoes esterification in the presence of acetic anhydride. This reaction is significantly accelerated by a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[3]

-

N-Acetylation: The indazole ring can be acetylated at either the N1 or N2 position. Under thermodynamically controlled conditions, the N1-acylated product is predominantly formed, as it is generally the more stable regioisomer.[4] The use of a base like triethylamine is crucial to neutralize the acetic acid byproduct, preventing protonation of the indazole nitrogen and driving the reaction to completion.

The overall mechanism involves the nucleophilic attack of both the hydroxyl oxygen and the N1 nitrogen on the electrophilic carbonyl carbon of acetic anhydride. DMAP enhances the rate by forming a highly reactive N-acetylpyridinium intermediate, which is a more potent acetylating agent.

Quantitative Data & Materials Summary

The following table summarizes the key reagents and parameters for the synthesis. This protocol is based on a 10 mmol scale and can be adjusted accordingly.

| Parameter | Value / Description | Rationale / Notes |

| Starting Material | 6-bromo-5-hydroxy-1H-indazole | --- |

| Molecular Weight | 213.04 g/mol | --- |

| Amount (1.0 eq) | 2.13 g | --- |

| Reagent | Acetic Anhydride (Ac₂O) | Acetylating agent. A slight excess ensures complete di-acetylation. |

| Molecular Weight | 102.09 g/mol | --- |

| Density | 1.08 g/mL | --- |

| Amount (2.5 eq) | 2.5 mL (2.7 g) | --- |

| Base | Triethylamine (TEA) | Scavenges the acetic acid byproduct. |

| Molecular Weight | 101.19 g/mol | --- |

| Density | 0.726 g/mL | --- |

| Amount (3.0 eq) | 4.2 mL (3.04 g) | --- |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst to accelerate the acylation reaction.[3] |

| Molecular Weight | 122.17 g/mol | --- |

| Amount (0.1 eq) | 122 mg | --- |

| Solvent | Dichloromethane (DCM), Anhydrous | Aprotic solvent that solubilizes reagents and does not participate in the reaction. |

| Volume | 100 mL | --- |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the initial exotherm, followed by reaction at ambient temperature. |

| Reaction Time | 12-16 hours | Typically sufficient for completion. Progress should be monitored by TLC. |

| Purification Method | Flash Column Chromatography | To isolate the pure product from reagents and byproducts. |

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Acetic anhydride is corrosive and a lachrymator. Triethylamine has a strong, unpleasant odor and is flammable.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-5-hydroxy-1H-indazole (2.13 g, 10.0 mmol).

-

Add anhydrous dichloromethane (100 mL) to the flask and stir until the starting material is fully dissolved.

-

Add 4-Dimethylaminopyridine (DMAP) (122 mg, 1.0 mmol, 0.1 eq) and triethylamine (4.2 mL, 30.0 mmol, 3.0 eq) to the solution. Stir for 5 minutes.

Step 2: Acetylation Reaction

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add acetic anhydride (2.5 mL, 25.0 mmol, 2.5 eq) to the stirred solution dropwise over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours.

Step 3: Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.

-

The starting material should show a lower Rf value than the less polar, di-acetylated product. The reaction is complete when the starting material spot is no longer visible.

Step 4: Work-up and Extraction

-

Upon completion, carefully pour the reaction mixture into a 500 mL separatory funnel containing 100 mL of deionized water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x 50 mL) to remove triethylamine and DMAP.

-

Saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove excess acetic anhydride and acetic acid.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexane.

-

Load the crude product onto the column (dry loading is recommended for best separation).

-

Elute the column using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Collect the fractions containing the pure product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole as a white to off-white solid.

Step 6: Characterization

-

Determine the yield of the final product.

-

Characterize the compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its identity and purity.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of the target compound.

Caption: Workflow for the synthesis of 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole.

References

-

Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. ACS Publications. Available at: [Link]

-

Kitamura, M., et al. (2020). One-Pot Direct N-Acylation of Indazoles with Carboxylic Acids. ResearchGate. Available at: [Link]

-

Ochi, H., Miyasaka, T., & Arakawa, K. (1977). Studies of Heterocyclic Compounds. XII. Structures of Acetylated Products of 5-Hydroxy-4-(2-hydroxyethyl)-3-methylpyrazole. Bulletin of the Chemical Society of Japan, 50(11), 2991–2994. Available at: [Link]

-

Fallon, T., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. Available at: [Link]

-

Organic Chemistry Portal. (2019). Synthesis of substituted N-heterocycles by N-acylation. Organic Chemistry Portal. Available at: [Link]

-

Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. J. Sci. Res. 17(1), 287-296. Available at: [Link]

-

Huisgen, R., & Bast, K. (1963). Indazole. Organic Syntheses, Coll. Vol. 5, p.650 (1973); Vol. 43, p.55 (1963). Available at: [Link]

-

Wang, J., et al. (2023). A one-pot metal-free reaction of easily available 2-aminophenones with hydroxylamine derivatives provides indazoles in very good yields. Organic Chemistry Portal. Available at: [Link]

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. Available at: [Link]

-

Elguero, J., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

troubleshooting low purity in 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole

This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges with 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole. As a di-acetylated compound, its stability can be sensitive to reaction, workup, and purification conditions. This document provides a structured approach to diagnosing and resolving common purity issues.

Troubleshooting Guide: From Observation to Solution

This section addresses specific experimental issues in a question-and-answer format, focusing on root cause analysis and corrective actions.

Question 1: My final product has a lower-than-expected melting point and appears as a sticky solid or oil. What is the likely cause?

Answer:

This is a classic sign of significant impurity, often due to incomplete reaction or, more commonly, degradation. The two acetyl groups on 1-Acetyl-5-(acetyloxy)-6-bromo-1H-indazole are susceptible to hydrolysis.

Plausible Causes & Diagnosis:

-

Hydrolysis (Deacetylation): The most probable cause is the cleavage of one or both acetyl groups, particularly the 5-acetoxy group, which is an ester.[1] This can happen during aqueous workups, especially if conditions become basic or are prolonged.

-

Diagnostic Step: Analyze the crude product by TLC and Mass Spectrometry (MS). Look for spots corresponding to the mono-acetylated or fully deacetylated (6-bromo-1H-indazol-5-ol) impurities. Their lower polarity compared to the desired product will result in different Rf values. MS will show peaks corresponding to the loss of one or both acetyl groups (M-42 and M-84, respectively).

-

-

Incomplete N-Acetylation: The starting material, 5-(acetyloxy)-6-bromo-1H-indazole, may persist if the N-acetylation step is incomplete.

-

Diagnostic Step: Check the ¹H NMR for the presence of the N-H proton of the indazole ring, which typically appears as a broad singlet at a high chemical shift (>10 ppm).[2]

-

-

Residual Solvent: High boiling point solvents (like DMF or DMSO) used in the reaction can be difficult to remove and can result in an oily product.

-

Diagnostic Step: A ¹H NMR spectrum will show characteristic peaks for any residual solvents.

-

Corrective Actions:

-

For Hydrolysis:

-

Modify Workup: Ensure any aqueous washes are performed quickly with cold, pH-neutral, or slightly acidic water (e.g., dilute HCl or saturated NH₄Cl solution). Avoid basic washes (e.g., sodium bicarbonate) if possible, or use them sparingly and at low temperatures.[3]

-

Re-Acetylation: If significant hydrolysis has occurred, the crude material can be re-subjected to acetylation conditions using acetic anhydride with a mild base like pyridine or triethylamine.[4]

-

-

For Incomplete Reaction:

-

Increase the equivalents of the acetylating agent (acetic anhydride).

-

Extend the reaction time or slightly increase the temperature, monitoring carefully by TLC.

-

-

For Residual Solvent:

-

Co-evaporate with a lower-boiling solvent like toluene or heptane under reduced pressure.

-

If the product is stable, dry under high vacuum for an extended period.

-

Question 2: My ¹H NMR spectrum is complex and shows more aromatic protons than expected. How do I identify the impurities?

Answer:

Low purity in this context often points to a mixture of the desired product and its deacetylated analogues. Each species has a unique set of signals in the aromatic region.

Plausible Causes & Diagnosis:

-

Presence of Deacetylated Species: As discussed in Question 1, hydrolysis is a primary concern. The loss of acetyl groups changes the electronic environment of the aromatic protons, leading to different chemical shifts.

-

Unreacted Starting Material: The precursor, 6-bromo-1H-indazole, or its mono-acetylated form could be present.[5]

-

Regioisomers: Depending on the synthetic route, regioisomers of bromination or acetylation could form, although this is less common for this specific structure.

Diagnostic Workflow & Data Interpretation:

The following diagram outlines a logical workflow for identifying impurities based on analytical data.

Caption: Troubleshooting workflow for impurity identification.

Expected Analytical Data for Key Species:

| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Signal (DMSO-d₆) | Mass Spec (ESI+) |

| Target Product | 313.12 | Two acetyl singlets (~2.4, ~2.7 ppm) | [M+H]⁺ at 313/315 |

| 1-Acetyl-6-bromo-1H-indazol-5-ol | 271.09 | One acetyl singlet, broad -OH peak | [M+H]⁺ at 271/273 |

| 5-(Acetyloxy)-6-bromo-1H-indazole | 271.09 | One acetyl singlet, broad N-H peak (>10 ppm) | [M+H]⁺ at 271/273 |

| 6-Bromo-1H-indazol-5-ol | 229.05 | No acetyl signals, broad N-H and -OH peaks | [M+H]⁺ at 229/231 |

Corrective Action:

-

Purification: If the impurity level is low (<10%), careful purification is the best approach.

-

Crystallization: This can be highly effective for removing impurities with different polarities. Rapid crystallization should be avoided as it can trap impurities.[6] If the solid crashes out too quickly, re-dissolve with gentle heating and add a small amount of additional "soluble solvent" to slow down the process.[6]

-

Column Chromatography: Use a gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity. This allows for the separation of the target compound from both more polar (deacetylated) and less polar impurities.

-

Question 3: I am attempting to purify my product by column chromatography, but I am seeing streaking on the TLC plate and poor separation. What can I do?

Answer:

Streaking on silica gel TLC plates often indicates that the compound is either too polar for the chosen mobile phase, interacting strongly with the silica, or is degrading on the silica gel itself.

Plausible Causes & Diagnosis:

-

Acidic Nature of Silica: Standard silica gel is slightly acidic and can catalyze the hydrolysis of the acetyl groups, especially the acetoxy ester. This degradation during purification leads to streaking and poor separation.

-

Inappropriate Solvent System: The mobile phase may not have the correct polarity to effectively move the compound up the plate, or a component of the solvent system may be reacting with your product.

-

Sample Overload: Applying too much sample to the TLC plate or column can lead to broad, streaky spots.

Corrective Actions:

-

Deactivate the Silica:

-

Neutralized Silica: Before packing the column, prepare a slurry of the silica gel in the starting mobile phase and add 1% triethylamine (or another volatile base) to neutralize the acidic sites. This is a common technique to prevent degradation of acid-sensitive compounds.

-

Use Alumina: As an alternative, basic or neutral alumina can be used as the stationary phase for compounds that are sensitive to acidic conditions.

-

-

Optimize the Mobile Phase:

-

Add a Modifier: Include a small amount (0.5-1%) of acetic acid or triethylamine in your mobile phase. Acetic acid can help sharpen spots for acidic compounds, while triethylamine does the same for basic compounds and can suppress interactions with silica. For your compound, triethylamine is more likely to be beneficial in preventing degradation.

-

Test Different Solvents: Experiment with different solvent systems. Dichloromethane/Methanol or Toluene/Acetone are common alternatives to Hexane/Ethyl Acetate.